molecular formula C16H12N4O4S3 B2838450 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole CAS No. 101291-96-7

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole

Cat. No.: B2838450
CAS No.: 101291-96-7
M. Wt: 420.48
InChI Key: NNHMZAPFFZXOKB-UHFFFAOYSA-N
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Description

“2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole” is a chemical compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also has nitrobenzyl groups attached to the thiadiazole ring via sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic compound containing two nitrogen atoms and one sulfur atom. The nitrobenzyl groups attached to the thiadiazole ring via sulfur atoms would contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, which would influence its solubility in different solvents. The thiadiazole ring could also contribute to the compound’s stability and reactivity .

Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition properties of thiadiazoles, including compounds structurally related to 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, have been investigated for their effectiveness in protecting mild steel in acidic environments. A study by Bentiss et al. (2007) found that certain 2,5-disubstituted 1,3,4-thiadiazoles exhibit good inhibition properties in 1 M HCl solution, highlighting the potential of thiadiazole derivatives in corrosion protection applications. The research employed AC impedance technique and explored the correlation between experimental inhibition efficiencies and quantum chemical parameters, utilizing Density Functional Theory (DFT) for optimization (Bentiss et al., 2007).

Fluorescent Probes in Enzyme Assays

2,4-Dinitrobenzenesulfonyl fluoresceins, related to the this compound structure, have been explored as fluorescent alternatives to traditional chromogenic probes in thiol-quantification enzyme assays. This innovation offers enhanced practicality for high-throughput screening programs, particularly in identifying enzyme inhibitors for drug development. The use of such compounds promises increased sensitivity and streamlined procedures in biochemical assays (Maeda et al., 2005).

Anticancer and Antileishmanial Activity

The synthesis and biological evaluation of thiadiazole derivatives have shown promising anticancer and antileishmanial activities. Kumar et al. (2011) reported the synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles and evaluated their cytotoxicity against selected human cancer cell lines, with certain derivatives demonstrating potent activity. This suggests the potential of thiadiazole-based compounds in developing new anticancer drugs (Kumar et al., 2011). Similarly, Tahghighi et al. (2012) developed 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showing significant anti-leishmanial activity, indicating the utility of thiadiazole derivatives in treating parasitic infections (Tahghighi et al., 2012).

Organic Electronics and Memory Devices

Thiadiazole derivatives have been utilized in organic electronics, specifically in the development of organic ternary memory devices. Bao et al. (2016) explored the effect of incorporating thiadiazole units into organic small molecules for resistive random access memory devices. The study demonstrated that such modifications could lead to improved memory performance, highlighting the potential of thiadiazole derivatives in electronic and photonic applications (Bao et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on its use, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

Properties

IUPAC Name

2,5-bis[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S3/c21-19(22)13-5-1-11(2-6-13)9-25-15-17-18-16(27-15)26-10-12-3-7-14(8-4-12)20(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMZAPFFZXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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